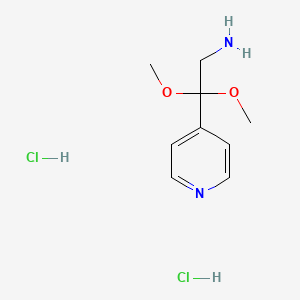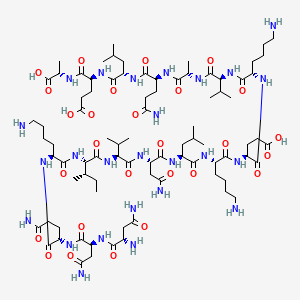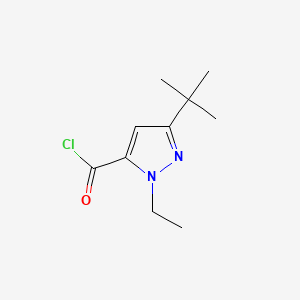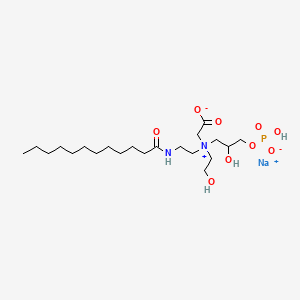
beta,beta-Dimethoxy-4-pyridineethaneamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta,beta-Dimethoxy-4-pyridineethaneamine dihydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two methoxy groups attached to the beta position of the ethaneamine chain, which is linked to a pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta,beta-Dimethoxy-4-pyridineethaneamine dihydrochloride typically involves the reaction of 4-pyridineethanamine with methoxy reagents under controlled conditions. One common method includes the use of methanol and a suitable catalyst to introduce the methoxy groups at the beta position of the ethaneamine chain. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the ethaneamine chain, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridineethaneamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, beta,beta-Dimethoxy-4-pyridineethaneamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of pyridine derivatives in enzyme activity and metabolic pathways.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the formulation of various products.
Wirkmechanismus
The mechanism of action of beta,beta-Dimethoxy-4-pyridineethaneamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The methoxy groups and the pyridine ring play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
beta,beta-Dimethoxy-4-pyridineethanol: Similar structure but with an alcohol group instead of an amine.
beta,beta-Dimethoxy-4-pyridineethanone: Contains a ketone group instead of an amine.
4-Pyridineethanamine: Lacks the methoxy groups, making it less versatile in chemical reactions.
Uniqueness: beta,beta-Dimethoxy-4-pyridineethaneamine dihydrochloride is unique due to the presence of two methoxy groups, which enhance its reactivity and binding properties. This makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2,2-dimethoxy-2-pyridin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.2ClH/c1-12-9(7-10,13-2)8-3-5-11-6-4-8;;/h3-6H,7,10H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYWIECLAUHFQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)(C1=CC=NC=C1)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698149 |
Source


|
| Record name | 2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167897-36-1 |
Source


|
| Record name | 2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,10,15-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B574665.png)
![2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid](/img/structure/B574669.png)

![5H-3,7-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B574671.png)




![5-(3-Methoxyprop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B574682.png)
![[(3R)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574687.png)
